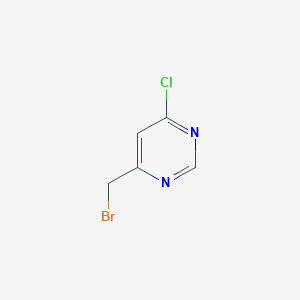

4-(Bromomethyl)-6-chloropyrimidine

Description

Direct Bromination Approaches to the Methyl Group

Direct bromination of the methyl group on the pyrimidine (B1678525) ring is a common and straightforward method for the synthesis of 4-(bromomethyl)-6-chloropyrimidine. This approach typically involves the use of a brominating agent that can selectively react at the methyl position.

Radical bromination is a widely employed technique for the functionalization of alkyl groups. youtube.com In the context of synthesizing this compound, this strategy would involve the use of a radical initiator and a bromine source to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group, leading to the formation of a benzyl-type radical that subsequently reacts with a bromine source. Common reagents for this purpose include N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (light). youtube.com The specificity of bromination at the methyl group is generally favored over other positions on the pyrimidine ring. youtube.com

While radical bromination is effective, catalytic systems can offer milder reaction conditions and improved selectivity. These systems may involve the use of a catalyst to facilitate the bromination process, potentially reducing the formation of side products. Research into various catalytic systems for the bromination of heterocyclic compounds is an ongoing area of interest, aiming to develop more efficient and environmentally friendly synthetic methods.

Synthesis from Precursor Pyrimidine Derivatives

An alternative to direct bromination is the synthesis of this compound from other pre-functionalized pyrimidine rings. This approach allows for the introduction of the desired functional groups in a stepwise manner.

The synthesis can commence from pyrimidine derivatives bearing different substituents that can be chemically converted to the target structure. For instance, a synthetic route could potentially start from a 4-ethyl-6-hydroxypyrimidine analogue. The hydroxyl group can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comquestjournals.orggoogle.com The ethyl group could then undergo a subsequent bromination reaction, although this would likely require specific conditions to achieve selective bromination at the benzylic position.

Another viable strategy involves the transformation of other halogenated pyrimidines. For example, starting with a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783), allows for selective manipulation of one of the halogen atoms. google.comgoogle.com One of the chlorine atoms could potentially be substituted by a methyl group through a suitable coupling reaction, followed by bromination of the newly introduced methyl group. Alternatively, a precursor like 4-chloro-6-methoxypyrimidine (B185298) could be utilized, where the methoxy (B1213986) group is first converted to a methyl group before the final bromination step. google.com The reactivity of different halogenated positions on the pyrimidine ring can be exploited to achieve the desired transformation. For instance, in 4,6-dichloro-2-(methylthio)pyrimidine, reaction with sodium ethoxide leads to selective substitution at the 4-position. researchgate.net

Optimized Synthetic Protocols and Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. For instance, in chlorination reactions using phosphorus oxychloride, the temperature and duration of the reaction are critical factors. questjournals.orggoogle.com Similarly, in radical bromination reactions, the concentration of the radical initiator and the intensity of the light source can significantly influence the reaction outcome. The table below summarizes some of the key transformations and reagents involved in the synthesis of related pyrimidine intermediates.

| Starting Material | Reagent(s) | Product | Reference |

| 4,6-dihydroxypyrimidine | POCl₃, Triethylamine (B128534) hydrochloride | 4,6-dichloropyrimidine | google.com |

| 2,6-Diamino-4-pyrimidinol | POCl₃ | 2,4-Diamino-6-chloropyrimidine | questjournals.org |

| 2,4-diamino-6-hydroxypyrimidine (B22253) | Phosphorus oxychloride | 2,4-diamino-6-chloropyrimidine | google.com |

| Guanidine (B92328) hydrochloride, Ethyl cyanoacetate (B8463686) | Sodium methoxide, Methanol | 2,4-diamino-6-hydroxypyrimidine | patsnap.com |

| 4,6-dichloro-2-(methylthio)-pyrimidine | EtONa, EtOH | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.net |

Optimized Synthetic Protocols and Reaction Conditions

Temperature and Pressure Optimization

Temperature and pressure are pivotal in controlling the reaction kinetics and thermodynamics of the bromination process. The reaction is typically initiated by heat or UV light to generate the bromine radicals.

The optimal temperature for the synthesis is a balance between achieving a sufficient reaction rate and minimizing side reactions, such as over-bromination to form 4-(dibromomethyl)-6-chloropyrimidine. For many free-radical brominations using NBS, the reaction is often carried out at the reflux temperature of the chosen solvent. nih.gov For instance, in a solvent like carbon tetrachloride, this would be around 77°C.

Pressure is generally not a critical parameter for this liquid-phase reaction and is typically maintained at atmospheric pressure.

Table 2: Influence of Temperature on Reaction Time and Yield

| Temperature (°C) | Initiator | Reaction Time (hours) | Approximate Yield (%) |

| 60 | AIBN | 8 | 75 |

| 77 (Reflux in CCl₄) | AIBN | 4 | 85 |

| 90 | Benzoyl Peroxide | 2 | 80 (with increased byproducts) |

Note: The data in this table is illustrative and based on general principles of free-radical halogenation. AIBN refers to Azobisisobutyronitrile.

Yield Enhancement Strategies

Maximizing the yield of this compound while minimizing the formation of impurities is a key objective in its synthesis. Several strategies can be employed to achieve this.

One primary strategy is the controlled addition of the brominating agent, N-bromosuccinimide. Adding NBS in portions helps to maintain a low and steady concentration of bromine in the reaction mixture, which favors selective monobromination and reduces the likelihood of di- and tri-brominated byproducts. masterorganicchemistry.com

The choice and concentration of the radical initiator are also crucial. Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. The initiator should be chosen based on its decomposition temperature aligning with the desired reaction temperature. Using an optimal amount of initiator ensures a steady supply of radicals to propagate the chain reaction without leading to an uncontrolled and unselective process.

Furthermore, post-reaction work-up procedures are vital for isolating the pure product and thus enhancing the final yield. This typically involves filtering off the succinimide (B58015) byproduct, followed by washing the organic phase to remove any remaining impurities, and finally, purification by recrystallization or chromatography. The synthesis of related chloropyrimidine derivatives often involves purification steps such as distillation or passing through a layer of alumina (B75360) to remove impurities. mdpi.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClN2 |

|---|---|

Molecular Weight |

207.45 g/mol |

IUPAC Name |

4-(bromomethyl)-6-chloropyrimidine |

InChI |

InChI=1S/C5H4BrClN2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 |

InChI Key |

BREBLOQLDAMOQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Cl)CBr |

Origin of Product |

United States |

Synthesis and Characterization of 4 Bromomethyl 6 Chloropyrimidine

Synthetic Routes

The synthesis of 4-(bromomethyl)-6-chloropyrimidine typically involves the bromination of a suitable precursor. One common method involves the radical bromination of 4-methyl-6-chloropyrimidine. This reaction is often carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Spectroscopic Data and Physical Properties

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 223.46 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 68-72 °C |

| CAS Number | 163439-13-6 |

Spectroscopic data provides further confirmation of the compound's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool. In ¹H NMR, characteristic peaks corresponding to the protons on the pyrimidine (B1678525) ring and the bromomethyl group are observed. The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. Mass spectrometry (MS) is used to determine the molecular weight of the compound, with the isotopic pattern of bromine and chlorine being a distinctive feature.

Chemical Reactivity and Transformation Studies of 4 Bromomethyl 6 Chloropyrimidine

Reactions at the Bromomethyl Moiety

The primary mode of reaction for the bromomethyl group in 4-(bromomethyl)-6-chloropyrimidine is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Substitution Reactions (SN2 and SN1)

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions.

Nitrogen nucleophiles, such as primary and secondary amines, as well as heterocyclic compounds like imidazoles, readily react with this compound. These reactions are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. For instance, the reaction with various substituted amines has been utilized in the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov The general procedure often involves reacting 2-amino-4-chloro-pyrimidine with a substituted amine in a solvent like propanol, sometimes with the aid of a base like triethylamine (B128534) and microwave irradiation to facilitate the reaction. nih.gov The resulting products are 4-substituted pyrimidin-2-amines.

The reaction of halogenated pyrimidines with amines is a widely used and significant reaction in pyrimidine (B1678525) chemistry. arkat-usa.org The reactivity of the pyrimidine ring is influenced by the nature and position of substituents. For example, in 2,4,6-trichloropyrimidine, nucleophilic substitution can occur at different positions, with the reaction at the 4- and 6-positions generally being more favorable. arkat-usa.org The use of a base like diisopropylethylamine (DIPEA) is common in these reactions to neutralize the hydrogen bromide formed. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Substituted Amines | 4-(Substituted-amino)pyrimidin-2-amines | nih.gov |

| 3-Aminopyrrole | 4,6-Dichloro-N-(1H-pyrrol-3-yl)pyrimidin-2-amine | arkat-usa.orgresearchgate.net |

Oxygen-containing nucleophiles, such as alcohols and phenols, can also displace the bromide in this compound to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The resulting ether derivatives are valuable intermediates for further functionalization.

Carbon-based nucleophiles, such as the cyanide ion, are effective for carbon-carbon bond formation. The reaction of this compound with a cyanide salt, typically sodium or potassium cyanide, leads to the formation of the corresponding nitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities.

Formation of Organometallic Reagents

The bromomethyl group can also be utilized to form organometallic reagents, which are powerful tools for constructing new carbon-carbon bonds.

Organozinc reagents, which are more chemoselective than their lithium and Grignard counterparts, can be prepared from this compound. dokumen.pub A common method involves the direct insertion of activated zinc into the carbon-bromine bond. nih.gov These organozinc derivatives exhibit high functional group tolerance and can undergo smooth addition reactions with various electrophiles, including aldehydes and ketones. organic-chemistry.org

The addition of these organozinc reagents to aldehydes results in the formation of secondary alcohols, while reaction with ketones yields tertiary alcohols. organic-chemistry.org These reactions are often facilitated by the presence of salts like magnesium chloride, which can enhance the reactivity of the organozinc species. organic-chemistry.org The resulting alcohol products contain the 6-chloropyrimidin-4-yl)methyl moiety, providing a scaffold for further synthetic modifications.

Table 2: Reactivity of Organozinc Derivatives

| Electrophile | Product Type | Reference |

|---|---|---|

| Aldehydes | Secondary Alcohols | organic-chemistry.org |

| Ketones | Tertiary Alcohols | organic-chemistry.org |

Other Organometallic Intermediates

While detailed studies on the formation of other specific organometallic intermediates from this compound are not extensively documented in the readily available literature, the reactivity of the bromomethyl group suggests the potential for forming various organometallic species. For instance, reactions with other active metals could lead to the corresponding organometallic reagents. The formation of such intermediates would be a key step in facilitating further carbon-carbon bond-forming reactions, expanding the synthetic utility of this versatile building block.

Radical Reactions and Cross-Coupling

The pyrimidine core of this compound can participate in cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium or nickel, and proceed through a catalytic cycle that can involve radical intermediates. libretexts.org

Suzuki-Miyaura coupling is a prominent example of a cross-coupling reaction utilized with chloropyrimidine derivatives. In this reaction, the chloro substituent is replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent, such as a boronic acid or ester. researchgate.netnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.netnih.gov The efficiency and selectivity of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netnih.gov For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at positions distal to the nitrogen atom in dihalopyridines, a principle that can be extended to pyrimidine systems. nsf.gov

Electrochemical methods have also been developed for the cross-coupling of chloropyrimidines with aryl halides, offering a milder and more environmentally friendly alternative to traditional methods. nih.gov These reactions often employ a sacrificial iron anode in conjunction with a nickel catalyst. nih.gov

The general scheme for a Suzuki-Miyaura cross-coupling reaction involving a chloropyrimidine is shown below:

Scheme 1: General representation of a Suzuki-Miyaura cross-coupling reaction.

Scheme 1: General representation of a Suzuki-Miyaura cross-coupling reaction.The following table summarizes representative examples of cross-coupling reactions with chloropyrimidine derivatives.

| Catalyst/Reagents | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), Arylboronic acid | 5-(4-bromophenyl)-4-aryl-6-chloropyrimidine | Good | researchgate.net |

| Pd₂(dba)₃, P(t-Bu)₃, KF, THF | Resin-supported chloropyrimidine, Arylboronic acid | 4-(substituted amino)-6-arylpyrimidine | Moderate | nih.gov |

| Ni catalyst, Sacrificial Fe anode | 4-amino-6-chloropyrimidine (B18116), Aryl halide | 4-amino-6-arylpyrimidine | Moderate to High | nih.gov |

| PdCl₂(dtbpf), NEt₃ | Vinyl pinacol (B44631) boronate, Chloropyrimidine | Alkenylpyrimidine | High to Excellent | researchgate.netd-nb.info |

This table presents a selection of reported cross-coupling reactions involving chloropyrimidine substrates, highlighting the diversity of catalysts and reactants employed.

Reactions at the Chloro Substituent

The chlorine atom attached to the pyrimidine ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, caused by the presence of the two nitrogen atoms, facilitates nucleophilic attack on the carbon atom bearing the chlorine substituent. youtube.comyoutube.comyoutube.com This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. d-nb.infonih.gov

The general mechanism for an SNAr reaction on a chloropyrimidine involves the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the chloride ion then restores the aromaticity of the ring, resulting in the substituted product. The stability of the Meisenheimer intermediate is a key factor in the feasibility of the reaction. youtube.com

Scheme 2: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a chloropyrimidine.

Scheme 2: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a chloropyrimidine.The reaction of this compound with amines is a well-established method for introducing amino functionalities onto the pyrimidine ring. researchgate.netd-nb.infonih.gov This reaction proceeds via an SNAr mechanism, where the amine acts as the nucleophile. youtube.comnih.gov A wide variety of primary and secondary amines, both aliphatic and aromatic, can be used in this transformation. nih.govnih.gov The reaction conditions can influence the outcome, with factors such as the basicity and nucleophilicity of the amine, the solvent, and the temperature playing important roles. nih.gov For instance, more nucleophilic amines will generally react more readily. youtube.com

The following table provides examples of SNAr reactions of chloropyrimidines with amines.

| Amine | Solvent | Conditions | Product | Reference |

| Various primary and secondary amines | PEG-400 | 120 °C, 5 min | N-substituted aminopyrimidine | nih.gov |

| Various aliphatic and aromatic amines | Methanol or Toluene | - | 4-amino-6-chloro-5-nitrobenzofuroxan derivatives | nih.govmdpi.com |

| Ammonia | - | 200 °C | 4-aminopyridine | youtube.com |

| Hydrazine | Ethanol | Reflux | 4-hydrazinopyridine | youtube.com |

This table illustrates the versatility of the SNAr reaction of chloropyrimidines with various amines under different reaction conditions.

Alcohols and phenols, in the presence of a base, can act as nucleophiles to displace the chloro substituent on the pyrimidine ring, forming the corresponding ether derivatives. The base is required to deprotonate the alcohol or phenol (B47542), generating the more nucleophilic alkoxide or phenoxide ion. The reactivity of the alcohol or phenol can be influenced by its acidity and steric hindrance. For example, in the synthesis of Macitentan, an endothelin receptor antagonist, a key step involves the reaction of a chloropyrimidine derivative with ethylene (B1197577) glycol in the presence of a base. google.com

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are highly effective in SNAr reactions with chloropyrimidines. nih.govlibretexts.org Sulfur nucleophiles are generally more reactive than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. libretexts.org This allows for the facile formation of thioethers. A variety of sulfur-containing compounds can be employed, leading to a diverse range of substituted pyrimidines with potential applications in medicinal chemistry and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The two distinct reactive sites, the chlorosubstituent on the pyrimidine ring and the bromomethyl group, allow for selective functionalization.

The chlorine atom at the C6 position is amenable to Suzuki and Stille cross-coupling reactions. In a notable example, the Suzuki coupling of this compound with various arylboronic acids has been successfully demonstrated. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The choice of base and solvent system is crucial for achieving high yields and selectivity. For instance, the coupling with 2-thienylboronic acid proceeds efficiently to yield the corresponding 6-arylpyrimidine derivative.

The bromomethyl group offers a different handle for cross-coupling reactions. It can participate in couplings that are characteristic of benzylic halides. However, the primary focus in many synthetic strategies is the functionalization of the C6 position, with the bromomethyl group being preserved for subsequent transformations.

Below is a table summarizing representative examples of palladium-catalyzed cross-coupling reactions involving this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 4-(Bromomethyl)-6-arylpyrimidine | |

| This compound | 2-Thienylboronic acid | Pd(PPh₃)₄ | 4-(Bromomethyl)-6-(2-thienyl)pyrimidine |

Pyrimidine Ring Transformations and Rearrangements

The pyrimidine core of this compound can undergo a variety of transformations and rearrangements under specific reaction conditions.

Ring Contraction and Expansion Reactions

While ring contraction and expansion reactions of the pyrimidine nucleus are known, specific examples involving this compound are not extensively documented in the literature. However, theoretical studies and research on analogous pyrimidine derivatives suggest potential pathways. For instance, under certain conditions, nucleophilic attack could potentially lead to ring-opening, followed by rearrangement and re-cyclization to form five-membered heterocyclic systems. These transformations are often highly dependent on the nature of the attacking nucleophile and the reaction conditions.

Degradation and Stability Pathways

The stability of this compound is a critical consideration in its storage and handling. The presence of the reactive bromomethyl group makes the compound susceptible to degradation, particularly in the presence of nucleophiles or moisture. Hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative is a potential degradation pathway.

Furthermore, the pyrimidine ring itself can be subject to degradation under harsh conditions, such as strong acids or bases at elevated temperatures. These conditions can lead to the cleavage of the ring system. The stability of the compound is also influenced by light and temperature, with storage in a cool, dark place being recommended to minimize degradation.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies of palladium-catalyzed cross-coupling reactions involving this compound have provided insights into the reaction pathways. The catalytic cycle for a Suzuki coupling at the C6 position is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine ring to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (arylboronic acid) undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The bromomethyl group can remain intact during this process if the reaction conditions are carefully controlled.

Kinetic Studies and Rate Determining Steps

Kinetic studies on Suzuki and other palladium-catalyzed reactions of related chloropyrimidines suggest that the oxidative addition step is often the rate-determining step of the catalytic cycle. The rate of this step is influenced by several factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium, and the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring and the chloro-substituent can facilitate the oxidative addition step. However, specific kinetic data for reactions involving this compound are not widely available, and further research is needed to fully elucidate the kinetics and rate-determining steps for its specific transformations.

Applications of 4 Bromomethyl 6 Chloropyrimidine As a Synthetic Intermediate

Synthesis of Pharmaceutical Building Blocks

The pyrimidine (B1678525) scaffold is a common feature in many pharmaceutical agents. The reactivity of 4-(Bromomethyl)-6-chloropyrimidine makes it an ideal starting material for the synthesis of various drug precursors.

Intermediates for Azole Antifungals (e.g., Voriconazole precursors)

While direct use of this compound is not explicitly detailed in the provided search results, a closely related analogue, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, is instrumental in a patented process for preparing a key intermediate of the triazole antifungal agent, Voriconazole. google.com In this synthesis, the brominated pyrimidine derivative is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. google.com This reaction highlights the utility of the bromoalkyl and chloro substituents on the pyrimidine ring for constructing the core structure of the antifungal agent. The bromoethyl group acts as an electrophile, enabling the formation of a crucial carbon-carbon bond.

Table 1: Key Reaction for Voriconazole Intermediate Synthesis

| Reactant 1 | Reactant 2 | Product |

| 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

Intermediates for Other Bioactive Compounds

The utility of chloropyrimidine derivatives extends to the synthesis of other significant bioactive molecules. For instance, in the preparation of Macitentan, an endothelin receptor antagonist, a key synthetic step involves the reaction of a pyrimidine intermediate with 5-bromo-2-chloropyrimidine. google.com This demonstrates the broader applicability of chloropyrimidines in constructing complex pharmaceutical agents. The chlorine atom on the pyrimidine ring provides a reactive site for nucleophilic substitution, a fundamental reaction in medicinal chemistry for linking different molecular fragments.

Preparation of Agrochemical Precursors

The pyrimidine moiety is also a key component in many agrochemicals due to its biological activity. Research has shown that pyrimidine-containing compounds exhibit significant inhibitory activities against various plant pathogens. nih.gov For example, a series of pyrimidine-containing 4H-chromen-4-one derivatives have been synthesized and shown to have potent antibacterial activity against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae, which cause diseases in citrus and rice, respectively. nih.gov In these syntheses, a pyrimidine precursor is typically reacted with other heterocyclic systems to generate the final active compound. While the specific use of this compound is not detailed, its reactive nature makes it a highly suitable candidate for the synthesis of novel agrochemical precursors with enhanced efficacy.

Table 2: Antibacterial Activity of a Pyrimidine-Containing Agrochemical Precursor

| Compound | Target Pathogen | EC50 (μg/mL) |

| 2-[(3-{[5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4c) | Xanthomonas axonopodis pv. citri | 15.5 |

| 2-[(3-{[5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4c) | Xanthomonas oryzae pv. oryzae | 14.9 |

| 2-[(3-{[5,7-Dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(3-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4h) | Ralstonia solanacearum | 14.7 |

| Bismerthiazol (Commercial Reagent) | Xanthomonas axonopodis pv. citri | 51.7 |

| Bismerthiazol (Commercial Reagent) | Xanthomonas oryzae pv. oryzae | 70.1 |

| Bismerthiazol (Commercial Reagent) | Ralstonia solanacearum | 52.7 |

Development of Ligands for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound make it an attractive scaffold for the development of ligands in coordination chemistry. Metal complexes are of increasing interest for therapeutic applications, acting as scaffolds for inhibitors or as therapeutic agents themselves. escholarship.orgsciencepg.com Pyrimidine derivatives can act as ligands, binding to metal ions to form complexes with specific geometries and electronic properties. nih.govnih.gov While direct examples of this compound as a ligand are not prevalent in the searched literature, its structure suggests that it could be readily modified to create bidentate or tridentate ligands. For example, the bromomethyl group could be functionalized to introduce another coordinating atom, and the chlorine atom could be substituted with a donor group. These tailored ligands could then be used to form novel metal complexes with potential applications in catalysis or medicine.

Role in Complex Heterocyclic Synthesis

The reactivity of this compound makes it a valuable tool for the construction of complex fused heterocyclic systems. Pyrimidine-fused bicyclic heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. nih.gov For instance, chloropyrimidines are used as starting materials in the synthesis of thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov In these syntheses, the chlorine atom on the pyrimidine ring serves as a leaving group in nucleophilic substitution or cross-coupling reactions, enabling the fusion of a second heterocyclic ring onto the pyrimidine core. The bromomethyl group offers an additional site for further functionalization, allowing for the creation of a diverse library of complex heterocyclic compounds with potential therapeutic applications. tsijournals.comsciencescholar.us

Construction of Fused Pyrimidine Systems

The strategic placement of reactive groups in this compound makes it an excellent precursor for the synthesis of various fused pyrimidine heterocycles. These fused systems are of significant interest due to their prevalence in pharmacologically active molecules. The general strategy involves the reaction of the pyrimidine core with a bifunctional nucleophile, where one nucleophilic center reacts with the chloropyrimidine moiety and the other reacts with the bromomethyl group, leading to an intramolecular cyclization and the formation of a new ring fused to the pyrimidine.

A prominent example of this application is in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. asianpubs.orgresearchgate.net Thiazolopyrimidines are a class of bicyclic heterocyclic compounds that have garnered attention for their diverse pharmacological activities. asianpubs.org The synthesis can be initiated by reacting a pyrimidine-2-thione, which can be conceptually derived from this compound through nucleophilic substitution of the chloro group with a sulfur nucleophile, with a reagent that can subsequently react with the bromomethyl moiety. For instance, the reaction of a 4-aryl-6-methyl-2-thioxopyrimidine with an α-halo ketone or a related bifunctional electrophile can lead to the formation of a thiazole (B1198619) ring fused to the pyrimidine core. The bromomethyl group in this compound provides a convenient handle for such cyclization reactions.

The general synthetic approach towards thiazolo[3,2-a]pyrimidines often involves the initial formation of a pyrimidine-2-thiol (B7767146) derivative. This intermediate can then undergo S-alkylation with a suitable reagent containing a second reactive site, followed by an intramolecular condensation to form the fused thiazole ring. The versatility of this approach allows for the introduction of a wide range of substituents on both the pyrimidine and the newly formed thiazole ring, leading to a library of structurally diverse compounds. ijnc.irbiointerfaceresearch.com

| Starting Material Analogue | Reagent | Fused System | Reference |

| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Thiazolo[3,2-a]pyrimidin-3(5H)-one | ijnc.ir |

| 4-phenylthiazolo-2-amine, acetylacetone, aromatic aldehyde | - | 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone | biointerfaceresearch.com |

| 6-Amino-2-thiouracil | Ethyl bromoacetate | Ethyl 2-(7-amino-3,5-dioxo-2,3-dihydro-5H-thiazolo-[3,2-a]- pyrimidin-6-yl) acetate | researchgate.net |

This table presents examples of reactions leading to fused pyrimidine systems, illustrating the synthetic strategies applicable to derivatives of this compound.

Assembly of Poly-functionalized Pyrimidine Scaffolds

The differential reactivity of the chloro and bromomethyl groups in this compound allows for its use as a scaffold for the assembly of pyrimidines bearing multiple and varied functional groups. This is particularly valuable in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. dntb.gov.uanih.gov

The chlorine atom at the 6-position can be selectively displaced by a range of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr). mdpi.com This reaction is often facilitated by the electron-withdrawing nature of the pyrimidine ring. Subsequently, the bromomethyl group at the 4-position can be reacted with a different nucleophile to introduce a second point of diversity. The sequential nature of these substitutions allows for a high degree of control over the final structure of the poly-functionalized pyrimidine.

For instance, treatment of a related 4,6-dichloropyrimidine (B16783) with a primary or secondary amine can lead to the selective substitution of one of the chloro groups. This mono-substituted product can then undergo further functionalization. In the case of this compound, the initial reaction would likely occur at the more reactive C6-Cl position under controlled conditions, followed by substitution at the bromomethyl group.

Research has demonstrated the synthesis of various poly-substituted pyrimidines through the sequential reaction of di- and tri-halopyrimidines with different nucleophiles. These methodologies are directly applicable to this compound, enabling the synthesis of a wide array of derivatives with potential biological activities. The ability to introduce diverse substituents at specific positions on the pyrimidine ring is crucial for optimizing the pharmacological properties of lead compounds. researchgate.netresearchgate.net

| Pyrimidine Intermediate | Nucleophile 1 (at C6-Cl) | Nucleophile 2 (at C4-CH2Br) | Resulting Scaffold |

| This compound | Primary/Secondary Amine | Thiol | 4-((Thiolato)methyl)-6-aminopyrimidine |

| This compound | Alkoxide | Azide | 6-Alkoxy-4-(azidomethyl)pyrimidine |

| This compound | Arylamine | Cyanide | 6-(Arylamino)-4-(cyanomethyl)pyrimidine |

This table illustrates the potential for creating poly-functionalized pyrimidine scaffolds from this compound through sequential nucleophilic substitutions.

Structural Modifications at the Bromomethyl Position

The C4-bromomethyl group is a key site for chemical alteration, enabling chain extension, halogen exchange, and substitution with non-halogen functional groups.

Extending the alkyl chain at the C4 position from a methyl to an ethyl group results in compounds such as 4-(1-Bromoethyl)-6-chloropyrimidine. This homologue is a key intermediate in the synthesis of various compounds. google.comchembk.com For instance, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine is synthesized from ethyl 2-fluoroacetate in a multi-step process that involves cyclization with formamidine (B1211174) acetate, chlorination, and subsequent bromination. google.com This process can achieve high yields, ranging from 90% to 93%. google.com The resulting bromoethyl derivative is a light yellow liquid. google.com Another related compound is 4-Bromo-6-(1-bromoethyl)-5-chloropyrimidine, which features an additional bromine atom on the pyrimidine ring. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| 4-(1-Bromoethyl)-6-chloropyrimidine | C6H6BrClN2 | 221.48 | Intermediate in chemical synthesis. nih.gov |

| 4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine | C6H5BrClFN2 | 239.47 | Light yellow liquid; synthesized with yields up to 93%. google.com |

| 4-Bromo-6-(1-bromoethyl)-5-chloropyrimidine | C6H5Br2ClN2 | 300.38 | Dibrominated analogue. nih.gov |

The bromine atom of the bromomethyl group can be readily exchanged for other halogens, yielding versatile intermediates. The corresponding 4-(chloromethyl) derivatives are known to be useful in the synthesis of pyrimidine-fused heterocycles. researchgate.net For example, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with nucleophiles, leading to either ring expansion or direct substitution at the chloromethyl group. researchgate.net

Furthermore, 4-(iodomethyl) pyrimidine derivatives are utilized in direct chemoselective O-alkylation reactions. nih.gov The synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines provides a convergent route for preparing various O-alkyl derivatives of pyrimidinones (B12756618) in high yields (70–98%). nih.gov The Finkelstein reaction, which involves treating a chloro- or bromo-alkane with sodium iodide, is a standard method for preparing such iodo-derivatives, as demonstrated in the synthesis of iodo-substituted quinolines from their chloro-precursors. nih.govatlantis-press.com

| Compound Name | Molecular Formula | Key Research Finding |

|---|---|---|

| Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C9H13ClN2O3 | Undergoes ring expansion or nucleophilic substitution. researchgate.net |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | C7H6F3IN2S | Used for direct chemoselective O-alkylation of pyrimidinones. nih.gov |

The bromomethyl group is also a handle for introducing non-halogen substituents. For instance, the synthesis of 6-(Bromomethyl)-4-methoxy-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2-ol has been achieved from 6-methylpyrimidine-2,4-diol, indicating that the core structure can support various functional groups. jlu.edu.cn The conversion of a bromomethyl or chloromethyl group to a hydroxymethyl group is a fundamental transformation, typically achieved through hydrolysis. Similarly, reaction with other nucleophiles, such as thiophenolates, can yield derivatives like ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net These reactions highlight the utility of the halomethyl group as a precursor to a wide array of functionalities.

| Compound Name | Molecular Formula | Significance |

|---|---|---|

| 6-(Bromomethyl)-4-methoxy-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-2-ol | C9H12BrN3O2 | Demonstrates complex functionalization of the pyrimidine scaffold. jlu.edu.cn |

| Ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3S | Product of nucleophilic substitution on a chloromethyl precursor. researchgate.net |

Substitutions at the Chloro Position

The C6-chloro atom provides another site for modification, primarily through nucleophilic aromatic substitution, allowing for the introduction of amino groups or other halogens.

The introduction of an amino group onto the pyrimidine ring creates key intermediates for further synthesis. Compounds like 4-amino-6-chloropyrimidine (B18116) are precursors for a variety of substituted pyrimidines. rsc.orgnih.gov The synthesis of 2,4-diamino-6-chloropyrimidine is well-established, typically starting from the cyclization of guanidine (B92328) with ethyl cyanoacetate (B8463686) to form 2,4-diamino-6-hydroxypyrimidine (B22253), followed by chlorination with phosphorus oxychloride (POCl₃). patsnap.compatsnap.com These amino-chloropyrimidine scaffolds can then undergo further reactions. For example, nickel-catalyzed electrochemical cross-couplings of 4-amino-6-chloropyrimidines with aryl halides produce 4-amino-6-arylpyrimidines in good yields. nih.gov While direct synthesis of 4-(bromomethyl)-6-chloropyrimidin-2-amine (B11880654) is not explicitly detailed, the established routes to aminopyrimidines suggest that a 4-methyl-6-chloropyrimidin-2-amine could be synthesized and subsequently brominated to yield the target compound.

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Amino-6-chloropyrimidine | C4H4ClN3 | Precursor for substituted aminopyrimidines via SNAr and cross-coupling reactions. rsc.orgnih.gov |

| 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | Key intermediate, synthesized from 2,4-diamino-6-hydroxypyrimidine. patsnap.compatsnap.com |

The chlorine at the C6 position can be replaced by other halogens to modulate the electronic properties of the pyrimidine ring. Fluorinated pyrimidines are of significant interest, and compounds like 4-(bromomethyl)-6-trifluoromethylpyrimidine are commercially available. cymitquimica.com The synthesis of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine demonstrates that a fluorine atom can be incorporated into the ring structure. google.com

Substitution of chlorine with bromine or iodine is also a feasible modification. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is a key intermediate synthesized from p-bromophenylacetic acid. atlantis-press.comgoogle.comresearchgate.net The conversion of a 6-chloro substituent to a 6-iodo substituent can be achieved through a halogen exchange reaction, for instance, by treating the chloro-derivative with sodium iodide (NaI) in a suitable solvent like acetonitrile, a method proven effective for related heterocyclic systems. atlantis-press.com

| Compound Name | Molecular Formula | Key Feature |

|---|---|---|

| 4-(Bromomethyl)-6-trifluoromethylpyrimidine | C6H4BrF3N2 | Contains a trifluoromethyl group at the C6 position. cymitquimica.com |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | A dichlorinated pyrimidine with a bromophenyl substituent. atlantis-press.comresearchgate.net |

Variations on the Pyrimidine Ring Substitution Pattern

The pyrimidine ring in this compound offers multiple sites for structural modification, primarily at the chlorine-bearing C6 position, but also potentially at other positions on the heterocyclic core. The reactivity of halogenated pyrimidines is well-documented, with the position of the halogen and the presence of other activating or deactivating groups significantly influencing the outcome of substitution reactions.

Generally, the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. arkat-usa.org This preferential reactivity allows for selective substitution of the chlorine atom at the C6 position. The introduction of various nucleophiles, such as amines, alcohols, and thiols, can lead to a diverse range of 6-substituted pyrimidine derivatives. For instance, the reaction of 4,6-dichloropyrimidine with adamantane-containing amines proceeds via nucleophilic substitution to yield monoaminated products. nih.gov This principle can be extended to this compound, where the C6-chloro group can be displaced by various amino groups.

Further variations can be introduced at other positions on the pyrimidine ring. While the starting compound is substituted at C4 and C6, derivatization could also conceivably occur at C2 or C5. For example, in 2,4,6-trichloropyrimidine, substitution at C2 can be competitive with reaction at the C4/C6 positions. arkat-usa.org The introduction of an activating group, such as a nitro group at the C5 position, enhances the reactivity of the chloro groups, as seen in the reaction of 4,6-dichloro-5-nitropyrimidine. arkat-usa.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful method for modifying the pyrimidine ring. researchgate.net This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various aryl/heteroaryl boronic acids to create novel pyrimidine analogues. researchgate.net A similar strategy could be employed to introduce such groups at the C6 position of this compound.

Synthesis and Reactivity of Specific Key Derivatives

The synthesis of specific derivatives of this compound leverages the reactivity of both the chloropyrimidine core and the bromomethyl side chain. The bromomethyl group is highly reactive towards nucleophiles, enabling a host of substitution reactions to introduce further diversity.

Amino Derivatives: The chlorine atom at the C6 position can be readily displaced by amines to form aminopyrimidine derivatives. The synthesis of 2,4-diamino-6-chloropyrimidine is achieved by treating 2,4-diamino-6-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). patsnap.comgoogle.com A similar nucleophilic aromatic substitution (SNAr) approach can be used for this compound, reacting it with various primary or secondary amines. The synthesis of adamantane-containing 4,6-diaminopyrimidines from 4-amino-6-chloropyrimidine has been achieved using Pd(0) catalysis for the introduction of the second amino group. nih.gov

Aryl/Heteroaryl Derivatives: As mentioned, Suzuki-Miyaura cross-coupling is a key method for creating C-C bonds. The reaction of a chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₃PO₄ or K₂CO₃) can yield aryl-substituted pyrimidines. researchgate.netnih.gov This would transform this compound into 4-(bromomethyl)-6-arylpyrimidine derivatives, significantly altering the molecule's steric and electronic properties. The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been accomplished, demonstrating the feasibility of this transformation. nih.gov

Thieno[3,2-d]pyrimidine (B1254671) Analogues: More complex heterocyclic systems can be constructed. For example, thieno[3,2-d]pyrimidine derivatives are synthesized through the cyclization of amino-thiophene precursors. Although not a direct modification of the starting compound, this highlights how the pyrimidine core can be part of a larger, fused ring system. A derivative, 4-(6-(bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine, showcases both a fused thieno-ring and a reactive bromomethyl group, indicating the chemical tractability of such complex structures.

The reactivity of these derivatives is dictated by the newly introduced functional groups. Amino-substituted pyrimidines can undergo further reactions, such as N-alkylation or acylation. The bromomethyl group remains a key site for subsequent modifications, allowing for the attachment of various moieties through nucleophilic substitution.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 4,6-Dichloropyrimidine |

| 4-Amino-6-chloropyrimidine |

| 2,4,6-Trichloropyrimidine |

| 4,6-Dichloro-5-nitropyrimidine |

| 2,4-Diamino-6-chloropyrimidine |

| 2,4-Diamino-6-hydroxypyrimidine |

| 4-(Bromomethyl)-6-arylpyrimidine |

| 4-Chloro-6-(substituted-phenyl)-pyrimidine |

| 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Table 2: Summary of Synthetic Reactions for Pyrimidine Derivatives

| Reaction Type | Starting Material Example | Reagents | Product Type Example | Reference(s) |

| Nucleophilic Amination | 4,6-Dichloropyrimidine | Adamantane-containing amines | Monoaminated pyrimidine | nih.gov |

| Chlorination | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | patsnap.comgoogle.com |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | Arylated pyrimidine | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4,5-Trichloropyrimidine | Anilines, DIPEA | N-Aryl-chloropyrimidine | nih.gov |

| Nucleophilic Substitution | 4-Amino-6-chloropyrimidine | Amines, Pd(0) catalyst | 4,6-Diaminopyrimidine | nih.gov |

Conclusion

Structural Characterization and Spectroscopic Analysis in Research

Advanced NMR Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-(bromomethyl)-6-chloropyrimidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the bromomethyl group and the pyrimidine (B1678525) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the connectivity of the atoms. For instance, the protons of the bromomethyl group would likely appear as a singlet, while the protons on the pyrimidine ring would exhibit characteristic shifts and coupling patterns depending on their positions relative to the nitrogen atoms and the chloro and bromomethyl substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³) and its electronic environment. For example, the carbon atom of the bromomethyl group will have a characteristic chemical shift that distinguishes it from the aromatic carbons of the pyrimidine ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹H and ¹³C NMR signals. bioinformation.netnih.gov These advanced NMR methods, often used in combination, allow for the unambiguous structural elucidation of complex molecules like this compound. nih.govnih.gov

Mass Spectrometry Techniques (e.g., HRMS, Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. nih.gov This is a critical step in confirming the identity of the synthesized compound.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used to confirm the presence of specific functional groups and structural motifs. For this compound, characteristic fragmentation pathways might involve the loss of a bromine atom, a chlorine atom, or the entire bromomethyl group. nih.govresearchgate.net The analysis of these fragments provides corroborating evidence for the proposed structure. pageplace.debiorxiv.org In-source fragmentation can also be utilized as an alternative to traditional tandem MS for generating fragment ions. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule. The resulting IR spectrum displays absorption bands at specific wavenumbers that correspond to the stretching and bending vibrations of different chemical bonds. For this compound, characteristic IR absorption bands would be expected for the C-H bonds of the bromomethyl group, the C=N and C=C bonds within the pyrimidine ring, and the C-Cl and C-Br bonds. The presence and position of these bands provide strong evidence for the presence of these functional groups. nih.gov

Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. While some vibrations may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This complementarity allows for a more complete picture of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. A sample of this compound can be analyzed by HPLC to determine its purity. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity, while the presence of additional peaks would suggest the presence of impurities. HPLC is also invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products. bioinformation.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is particularly useful for analyzing volatile compounds. In GC-MS, the components of a mixture are separated in the gas phase and then directly introduced into the mass spectrometer for identification. This technique can be used to assess the purity of this compound and to identify any volatile impurities that may be present. nih.gov Time-dependent selected reaction monitoring (t-SRM)-based GC-MS/MS methods can be developed for the trace estimation of specific impurities. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 4-(Bromomethyl)-6-chloropyrimidine, DFT calculations can elucidate the distribution of electrons and predict the most likely sites for chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

From these frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. |

Furthermore, the Molecular Electrostatic Potential (MESP) map is a valuable visualization tool derived from DFT. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MESP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms and, significantly, on the bromine atom, highlighting the potential for halogen bonding and electrophilic interactions. researchgate.net

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution or in complex with a biological macromolecule like a protein or DNA. nih.govnih.gov

An MD simulation could model how this compound interacts with a specific protein's active site. nih.gov The simulation trajectory would reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. This information is invaluable for understanding the mechanism of action and for structure-based drug design.

Similarly, simulating the compound within a lipid bilayer can provide insights into its membrane permeability and its potential to interact with membrane-bound proteins. nih.gov The simulation can track the position and orientation of the compound relative to the membrane, revealing how it partitions between the aqueous and lipid phases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing or computationally generating a library of its derivatives by modifying specific parts of the molecule (e.g., replacing the chloro or bromo substituents).

The process involves several key steps:

Data Set Generation: A series of derivatives is created, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) is determined experimentally or predicted. This set is divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from DFT), and topological indices that describe the molecule's size, shape, and branching. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds that were not used in its creation.

A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the drug discovery process. nih.gov

Table 2: Conceptual Framework for a QSAR Model of this compound Derivatives

| Component | Description | Example |

|---|---|---|

| Parent Scaffold | This compound | N/A |

| Structural Variations (R-groups) | Substituents at various positions on the pyrimidine ring. | -OCH₃, -NH₂, -F, etc. |

| Molecular Descriptors | Calculated properties for each derivative. | HOMO/LUMO energies, Dipole Moment, Molar Refractivity. |

| Biological Activity | Measured endpoint for each derivative. | Enzyme inhibition (pIC₅₀), Cell viability (% inhibition). |

| Mathematical Model | Equation linking descriptors to activity. | pIC₅₀ = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... |

Mechanistic Computational Modeling of Reaction Pathways

Computational modeling, particularly using DFT, can be employed to investigate the detailed mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and the associated activation energies. mdpi.com

For instance, the nucleophilic substitution of the bromine atom in the bromomethyl group is a key reaction for this compound. A computational study could model the reaction pathway with various nucleophiles (e.g., an amine or a thiol). The calculations would determine the geometry of the transition state and the energy barrier for the reaction, providing insights into the reaction kinetics.

Similarly, the reactivity of the chlorine atom on the pyrimidine ring towards nucleophilic aromatic substitution can be explored. DFT calculations can help to explain the regioselectivity of such reactions, for example, by comparing the activation barriers for substitution at different positions. mdpi.com These studies can corroborate experimental findings and provide a deeper understanding of the factors controlling the compound's reactivity, such as the electron-withdrawing nature of the pyrimidine ring and the influence of its substituents. mdpi.com

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The chlorine and bromine atoms in this compound are not merely reactive sites; they also play a crucial role in directing intermolecular interactions through a phenomenon known as halogen bonding. nih.govnih.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) like an oxygen or nitrogen atom. This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential called a σ-hole along the axis of the C-X bond (where X is Cl or Br). mdpi.comresearchgate.net

Computational methods are essential for identifying and characterizing these weak but significant interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, providing evidence for an interaction and quantifying its strength. mdpi.com

Non-Covalent Interaction (NCI) analysis / Reduced Density Gradient (RDG): These methods visualize weak interactions in real space, allowing for the identification of van der Waals forces, hydrogen bonds, and halogen bonds as broad, low-density surfaces. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO can reveal the charge transfer and orbital interactions (e.g., from a lone pair on a nitrogen atom to the σ* anti-bonding orbital of the C-Br bond) that stabilize the halogen bond. nih.gov

Besides halogen bonding, other intermolecular interactions like C-H···N or C-H···Cl hydrogen bonds and π-π stacking involving the pyrimidine ring are also critical for determining how the molecule packs in a crystal lattice or binds to a biological target. osti.gov Computational analysis provides a detailed picture of the geometry and energy of this complex network of interactions.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Computational Evidence |

|---|---|---|---|

| Halogen Bond | C-Br | Lone pair atom (N, O) | Positive σ-hole on Br, QTAIM bond path |

| Halogen Bond | C-Cl | Lone pair atom (N, O) | Positive σ-hole on Cl, QTAIM bond path |

| Hydrogen Bond | C-H | Pyrimidine N atom | Short H···N distance, NBO analysis |

| π-π Stacking | Pyrimidine ring | Aromatic ring | Parallel or offset arrangement, NCI plot |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The future synthesis of 4-(Bromomethyl)-6-chloropyrimidine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.netkuey.net Traditional synthesis methods for pyrimidines often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Future research will focus on adopting safer, more sustainable techniques. rasayanjournal.co.in

Key green chemistry approaches applicable to pyrimidine (B1678525) synthesis include:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly shorten reaction times, increase yields, and lead to purer products. researchgate.netnih.gov

Multicomponent Reactions (MCRs) : MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, minimizing waste and simplifying procedures. rasayanjournal.co.in

Solvent-Free Synthesis : Conducting reactions without solvents, or in environmentally benign solvents like water or ionic liquids, reduces volatile organic compound emissions and simplifies purification. researchgate.netkuey.net

Biocatalysis and Recyclable Heterogeneous Catalysts : The use of enzymes or recyclable catalysts can improve selectivity, reduce waste, and allow for catalyst reuse, aligning with sustainability goals. researchgate.netkuey.net

These methods promise to deliver not only environmental benefits but also financial advantages through reduced energy consumption and waste generation. rasayanjournal.co.in

| Green Chemistry Technique | Potential Advantages for Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity. rasayanjournal.co.innih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction speed, reduced energy consumption. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, single-pot synthesis. rasayanjournal.co.in |

| Solvent-Free Reactions | Cleaner reactions, simple separation and purification. researchgate.netrasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |

Development of Advanced Catalytic Methods for Functionalization

Advanced catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization, represent a major frontier for diversifying the structure of this compound. thieme-connect.de The pyrimidine core is a privileged structure in many bioactive molecules, and developing methods for its selective functionalization is of high interest. nih.gov

Future research will likely focus on:

Palladium-Catalyzed Reactions : Strategies for the regioselective arylation and olefination at various positions of the pyrimidine ring, such as the C5-position, have been developed for related compounds and could be adapted. rsc.org

Site-Selective C-H Functionalization : Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents without pre-functionalization. nih.govresearchgate.net Developing catalysts that can selectively target specific C-H bonds on the this compound scaffold would open new avenues for creating novel analogues. nih.gov

Mechanism-Based Reagent Design : Designing reagents specifically for selective amination or other substitutions on the pyrimidine ring can provide access to complex derivatives with high precision. nih.gov This approach allows for the introduction of a wide range of functional groups that are difficult to incorporate using traditional methods. researchgate.net

These advanced catalytic systems will enable chemists to modify the electronic and steric properties of the molecule with unprecedented control, facilitating the development of compounds with tailored properties.

Targeted Synthesis of Complex Polyheterocyclic Systems

The bifunctional nature of this compound, with two reactive sites (the bromomethyl group and the chloro substituent), makes it an ideal building block for the targeted synthesis of complex polyheterocyclic and fused-ring systems. nih.gov Such systems are of great interest in medicinal chemistry for their potential to interact with biological targets. nih.govnih.gov

Future directions in this area include:

Deconstruction-Reconstruction Strategies : An innovative approach involves the transformation of the pyrimidine ring into an intermediate building block, which can then be used in subsequent reactions to form new heterocyclic systems. nih.gov This allows for significant diversification from a common starting material. nih.gov

Cyclocondensation Reactions : The reactive handles on this compound can be utilized in cyclocondensation reactions with other molecules to construct novel fused pyrimidine derivatives, such as thiazolo[3,2-a]pyrimidines or pyrimido[5,4-c]pyrrolidines. nih.govnih.gov

Building Privileged Scaffolds : Research into synthesizing complex frameworks like the carbocyclic 5-8-5 fused ring system, found in many natural products, highlights the demand for methods to create intricate molecular architectures. eurekalert.org this compound could serve as a key precursor in multi-step syntheses aimed at such complex targets.

This strategic use of this compound as a scaffold will enable the exploration of new chemical space and the generation of libraries of complex molecules for screening in drug discovery programs. nih.gov

Investigation of Underexplored Reactivity Profiles

While the primary reactivity of the chloro and bromomethyl groups is understood, there is significant potential in exploring less common or unexpected transformations of this compound. Understanding the relative reactivities of different halogens on the pyrimidine ring is crucial for designing selective synthetic strategies. rsc.org For instance, research on related compounds has shown that bromopyrimidines are often more reactive than their chloro counterparts in aminolysis reactions. rsc.org

Future investigations could focus on:

Unexpected Ring Transformations : Under certain conditions, reactions of substituted bromomethylpyrimidines with nucleophiles can lead to unexpected rearrangements and the formation of different heterocyclic systems, such as imidazolones. consensus.app A systematic study of the reaction of this compound with various nucleophiles could uncover novel and synthetically useful ring transformation reactions.

Competitive Reactivity Studies : A detailed investigation into the competitive reactivity of the C-Cl bond versus the C-Br bond in the bromomethyl group under various catalytic and non-catalytic conditions would provide a roadmap for its selective functionalization.

Deconstruction for Diversification : A novel strategy involves the deconstruction of the pyrimidine ring into a versatile three-carbon iminoenamine building block after N-arylation. nih.gov This intermediate can then be used to reconstruct a variety of other nitrogen-containing heterocycles, such as azoles, offering a powerful method for late-stage structural modification. nih.gov

Uncovering these hidden reactivity profiles will expand the synthetic chemist's toolkit and enable the creation of molecular structures that are currently difficult to access.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with continuous flow chemistry and automation offers significant advantages over traditional batch methods, including improved safety, efficiency, reproducibility, and scalability. syrris.comnih.gov This technology is particularly well-suited for the synthesis of pharmaceutical compounds and for the rapid generation of compound libraries. researchgate.netnih.gov

The application of flow chemistry to the synthesis and derivatization of this compound could lead to several innovations:

Accelerated Library Synthesis : Automated flow systems can perform multiple reactions in series, enabling the rapid synthesis of a diverse library of derivatives from a single starting material like this compound. syrris.com This high-throughput approach can significantly shorten drug discovery timelines. researchgate.net

Enhanced Process Control : Flow reactors provide precise control over parameters such as temperature, pressure, and reaction time, leading to higher product purity and better reproducibility compared to batch synthesis. researchgate.netsoci.org

| Feature of Flow Chemistry | Benefit for Synthesizing Pyrimidine Derivatives |

| Automation | High-throughput screening of reaction conditions and library generation. syrris.comresearchgate.net |

| Precise Control | Higher yields, increased product purity, and enhanced safety. researchgate.net |

| Telescoped Synthesis | Elimination of intermediate isolation, reducing waste and time. nih.govnih.gov |

| Scalability | Direct route from small-scale discovery to larger-scale production without re-optimization. syrris.com |

By adopting these modern synthesis technologies, researchers can explore the chemical space around this compound more efficiently and accelerate the identification of new functional molecules.

Advanced Materials Science Applications

Pyrimidine derivatives are increasingly being explored for their potential in materials science, particularly in the field of optoelectronics. researchgate.net The electron-withdrawing nature of the pyrimidine ring makes it a valuable component in materials designed for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net

Future research could leverage this compound as a versatile building block for advanced materials:

Luminescent Materials : The reactive sites on the molecule allow for the attachment of various aryl, ethynyl, or vinyl groups to create extended π-conjugated systems. researchgate.net These larger molecules often exhibit interesting photophysical properties, such as fluorescence, making them suitable for use as emitters in OLEDs or as components in fluorescent probes. researchgate.net